molecular formula C10H9NO3S B2986387 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid CAS No. 1181606-87-0

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid

Cat. No.: B2986387
CAS No.: 1181606-87-0
M. Wt: 223.25
InChI Key: CFCVUYLAQZDFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid is a heterocyclic compound that features both furan and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

, and oxazole derivatives have shown a wide spectrum of biological activities .

Biochemical Pathways

For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazole derivatives have also shown diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method ensures the formation of the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Both the furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: Lacks the thiazole ring, making it less versatile in biological applications.

    2-Furanpropanoic acid:

Uniqueness

The presence of both furan and thiazole rings in 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid makes it unique. This dual-ring structure enhances its reactivity and allows it to participate in a wider range of chemical and biological processes compared to its simpler analogs .

Properties

IUPAC Name

3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)4-3-7-6-15-10(11-7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVUYLAQZDFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.